molecular formula C12H12N2O B13200370 2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B13200370
M. Wt: 200.24 g/mol
InChI Key: XLOSWMFHWQYBAM-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde ( 1343616-13-6) is a high-value heterocyclic building block with the molecular formula C 12 H 12 N 2 O and a molecular weight of 200.24 g/mol . This compound features a benzaldehyde group linked to a 1-ethyl-imidazole ring, making it a versatile synthon for the synthesis of more complex molecules. The imidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities . This compound is primarily used in research and development as a key intermediate for constructing potential pharmacologically active molecules. The reactive aldehyde group serves as an excellent handle for further chemical modifications, including condensation reactions, making it useful for creating combinatorial libraries and novel compounds for high-throughput screening . Derivatives of imidazole are found in numerous commercially available drugs with applications as antibacterials, antifungals, antulcer agents, and antitumor compounds . As such, this compound holds significant value in programs aimed at drug discovery and development. Please Note: This product is intended for research purposes and for use as a chemical building block in further manufacturing. It is strictly for laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-2-14-8-7-13-12(14)11-6-4-3-5-10(11)9-15/h3-9H,2H2,1H3

InChI Key

XLOSWMFHWQYBAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=CC=C2C=O

Origin of Product

United States

Synthetic Methodologies for 2 1 Ethyl 1h Imidazol 2 Yl Benzaldehyde

Established Synthetic Routes and Reaction Pathways

The creation of 2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde can be approached through multi-step syntheses starting from foundational precursor molecules or via more direct functionalization methods.

Multi-Step Synthesis from Precursor Molecules

A common and logical multi-step approach involves the initial formation of a 2-aryl-1H-imidazole core, followed by the specific alkylation of the imidazole (B134444) nitrogen.

Step 1: Synthesis of the 2-(2-Formylphenyl)-1H-imidazole Intermediate

The initial step focuses on constructing the central imidazole ring linked to the benzaldehyde (B42025) moiety. A widely utilized method for synthesizing 2-aryl-imidazoles is the condensation reaction between an alpha-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. Alternatively, the reaction of a 1,2-diamine with an aldehyde is a prevalent strategy for forming 2-substituted benzimidazoles, a related class of compounds. For the target molecule, the synthesis would likely involve the reaction of a suitable ortho-substituted benzene (B151609) derivative. A plausible pathway involves the condensation of 2-aminobenzaldehyde (B1207257) with a protected imidazole precursor, or the direct construction of the imidazole ring onto the benzaldehyde framework.

Step 2: N-Alkylation of the Imidazole Ring

Once the 2-(1H-imidazol-2-yl)benzaldehyde core is synthesized, the ethyl group is introduced onto the imidazole nitrogen. This N-alkylation is a standard transformation in imidazole chemistry. The reaction typically involves treating the imidazole derivative with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base, commonly sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the imidazole nitrogen, forming an imidazolide (B1226674) anion that then acts as a nucleophile, attacking the ethylating agent. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions. researchgate.netlookchem.com

A general representation of the N-alkylation reaction is depicted below:

Reactants: 2-(1H-imidazol-2-yl)benzaldehyde, Ethyl Halide (e.g., C₂H₅I), Base (e.g., K₂CO₃)

Solvent: Aprotic polar solvent (e.g., DMF, Acetonitrile)

General Conditions: The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

Direct Functionalization Approaches

Direct functionalization offers a more convergent route by forming the key carbon-carbon bond between a pre-functionalized N-ethylimidazole and the benzaldehyde precursor in a single step.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. This approach would involve the reaction of a 1-ethyl-2-haloimidazole (e.g., 1-ethyl-2-iodoimidazole) with 2-formylphenylboronic acid in the presence of a palladium catalyst and a base.

A representative scheme for this approach is as follows:

Reactants: 1-Ethyl-2-iodoimidazole, 2-Formylphenylboronic acid

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

Solvent: Typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water.

The success of this reaction is highly dependent on the choice of the palladium catalyst and the ligands, which play a critical role in the catalytic cycle.

Another direct approach is the C-H activation/arylation of 1-ethylimidazole (B1293685) with a suitable 2-halobenzaldehyde. This method avoids the pre-functionalization of the imidazole ring with a halogen or boronic acid derivative, making it an atom-economical alternative. These reactions are also typically catalyzed by palladium complexes.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are typically fine-tuned include temperature, solvent, and the choice and loading of the catalyst.

Temperature and Solvent Effects

The choice of solvent can significantly influence the reaction rate and outcome. For N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they effectively solvate the ions involved without interfering with the reaction. researchgate.net The reaction temperature is also a critical factor. While some N-alkylation reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. For instance, less reactive alkyl halides might necessitate temperatures around 55-60 °C to complete the alkylation process. researchgate.net

For palladium-catalyzed cross-coupling reactions, the solvent system often consists of an organic solvent such as toluene, dioxane, or THF, frequently in the presence of water to facilitate the dissolution of the inorganic base. The temperature for these reactions is typically elevated, often ranging from 80 °C to the reflux temperature of the solvent, to ensure efficient catalytic turnover.

The following table summarizes typical solvent and temperature conditions for the key reaction types.

Reaction TypeTypical SolventsTypical Temperature Range
N-AlkylationDMF, Acetonitrile, THFRoom Temperature to 60 °C
Suzuki CouplingToluene/Water, Dioxane/Water80 °C to Reflux
C-H ArylationToluene, Dioxane100 °C to 130 °C

Catalyst Selection and Loading

In direct functionalization approaches, the catalyst is the cornerstone of the reaction. For Suzuki-Miyaura couplings, a variety of palladium catalysts can be employed. The choice of ligand coordinated to the palladium center is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]. The catalyst loading is typically kept low, ranging from 1 to 5 mol%, to balance reaction efficiency with cost and ease of removal from the final product.

The selection of the base is also integral to the catalytic cycle, with common choices being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).

Below is a table illustrating catalyst and base combinations for Suzuki-Miyaura cross-coupling.

CatalystLigandBaseTypical Loading (mol%)
Pd(OAc)₂PPh₃K₂CO₃2-5
Pd₂(dba)₃SPhosK₃PO₄1-3
PdCl₂(dppf)dppfCs₂CO₃1-5

Purification Techniques and Efficiency

After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalyst residues. A standard and effective method for the purification of imidazole derivatives is column chromatography. nih.gov

Column Chromatography

This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is chosen to move the components down the column at different rates. For imidazole derivatives, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The efficiency of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization

If the product is a solid, recrystallization can be an effective final purification step. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

The efficiency of purification is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structure and purity of the final compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. The synthesis of this compound can be designed to incorporate several of these principles.

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to pollution. For the synthesis of the imidazole core of the target molecule, microwave-assisted solvent-free methods have been reported for the Debus-Radziszewski reaction. asianpubs.orgijprajournal.com In such a procedure, the reactants (a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt) are mixed and irradiated with microwaves without any solvent. ijprajournal.com This not only reduces waste but also often leads to shorter reaction times and higher yields. ijprajournal.com

Similarly, the Knoevenagel condensation, a related reaction for forming carbon-carbon bonds, has been efficiently carried out under solvent-free microwave conditions, highlighting the broad applicability of this green technique in the synthesis of aromatic compounds. hstu.ac.bd

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. tandfonline.com The Debus-Radziszewski synthesis of the 2-phenyl-1H-imidazole core is a multi-component reaction that generally exhibits good atom economy. tandfonline.comwikipedia.orgresearchgate.netdbpedia.org In this reaction, a 1,2-dicarbonyl compound (like benzil), an aldehyde (benzaldehyde), and ammonia (from an ammonium salt) condense to form the imidazole ring, with water being the primary byproduct. wikipedia.org

The reaction can be represented as:

C₁₄H₁₀O₂ (Benzil) + C₇H₆O (Benzaldehyde) + 2NH₃ → C₂₁H₁₆N₂ (2,4,5-Triphenyl-1H-imidazole) + 3H₂O

By using a variation of this reaction with glyoxal, benzaldehyde, and ammonia, 2-phenyl-1H-imidazole can be synthesized. google.com The high incorporation of reactant atoms into the final product makes this a highly atom-economical route to the imidazole core. tandfonline.com

Sustainable Reagent Utilization

The use of sustainable and environmentally benign reagents and catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, several opportunities exist for sustainable reagent utilization.

For the synthesis of the imidazole core, recent studies have focused on using bio-based solvents. For instance, ethyl lactate, a biodegradable and non-toxic solvent derived from biomass, has been successfully employed as a green reaction medium for the Debus-Radziszewski reaction, even proceeding without a catalyst. tandfonline.com Imidazolium-based ionic liquids have also been explored as dual solvent-catalysts for sustainable synthesis, offering the potential for recyclability. rsc.org

Furthermore, in the formylation step, while the Vilsmeier-Haack reaction is effective, it traditionally uses phosphorus oxychloride, which can be hazardous. chemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.comsemanticscholar.org Research into greener formylation methods is ongoing, with some approaches utilizing less toxic reagents or catalytic systems.

Alternative Synthetic Strategies and Future Developments

To further enhance the efficiency and sustainability of the synthesis of this compound, modern synthetic technologies such as microwave-assisted synthesis and flow chemistry can be employed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. oatext.commdpi.comorientjchem.orgnih.govresearchgate.net

Several steps in the proposed synthesis of this compound can be accelerated using microwave technology:

Imidazole Synthesis: The Debus-Radziszewski reaction to form the 2-phenyl-1H-imidazole core can be efficiently carried out under microwave irradiation, often in the absence of a solvent. ijprajournal.comorientjchem.orgresearchgate.net

N-Alkylation: The N-ethylation of the imidazole ring can also be significantly expedited using microwaves. Studies have shown that N-alkylation of imidazoles and related azaheterocycles is remarkably accelerated under microwave irradiation, with reaction times decreasing from days to minutes. nih.govmdpi.com

Formylation: Microwave-assisted Vilsmeier-Haack reactions have been reported for the formylation of various aromatic and heterocyclic compounds, offering a faster and more efficient alternative to conventional heating. mdpi.com The conversion of aldehydes to other functional groups, such as nitriles and oximes, can also be achieved rapidly under microwave conditions. mdpi.com The bioreduction of aromatic aldehydes to alcohols has also been shown to be accelerated by microwave irradiation. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Key Reaction Steps

Reaction StepConventional MethodMicrowave-Assisted MethodReference(s)
Imidazole Synthesis Hours to days, often requiring reflux in organic solvents.Minutes, often solvent-free. ijprajournal.com, orientjchem.org
N-Alkylation Can take several hours to days at elevated temperatures.Significantly reduced reaction times (minutes). nih.gov, mdpi.com
Aromatic Aldehyde Synthesis Knoevenagel condensation can take 15-24 hours.Complete in 0.5-1 minute. oatext.com

This table is a generalized comparison based on literature for similar reaction types and is intended for illustrative purposes.

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govresearchgate.netrsc.orgrsc.orgacs.orgnih.gov

The synthesis of this compound is well-suited for a continuous flow process, where each step of the reaction sequence can be performed in a dedicated reactor module.

Imidazole Synthesis: The synthesis of functionalized imidazoles has been successfully demonstrated in continuous flow systems. nih.gov

Formylation: Palladium-catalyzed formylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen) has been developed as a continuous-flow protocol. nih.govresearchgate.net This method offers a safe and efficient way to introduce the aldehyde functionality. nih.gov Cryogenic formylation reactions have also been successfully implemented in flow reactors, allowing for precise temperature control of highly exothermic reactions. acs.org The formylation of phenol-derived aryl fluorosulfonates using syngas has also been achieved in a continuous flow system. rsc.orgrsc.org

A potential flow setup for the synthesis could involve pumping the starting materials for the imidazole synthesis through a heated reactor, followed by in-line purification or direct introduction into a second reactor for N-ethylation. The resulting intermediate could then be passed through a third reactor for the formylation step, ultimately yielding the desired product in a continuous stream. This approach would minimize manual handling of intermediates and allow for a more automated and efficient production process.

Mechanochemical Approaches

A comprehensive search of the scientific literature did not yield specific studies detailing the mechanochemical synthesis of this compound. While mechanochemistry, particularly ball milling, is an emerging green chemistry technique for the synthesis of various heterocyclic compounds, including imidazoles and benzimidazoles, direct application to this specific substituted benzaldehyde has not been reported. nih.govresearchgate.netrsc.org

Mechanochemical methods involve the use of mechanical force to induce chemical reactions, often in the absence of a solvent or with minimal solvent, which presents significant environmental and economic advantages. nih.gov These techniques are increasingly being explored for the formation of C-C and C-N bonds in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net

For instance, the synthesis of various 2-aryl benzimidazoles has been successfully achieved under solvent-free mechanochemical conditions. scirp.orgresearchgate.net These reactions typically involve the condensation of o-phenylenediamines with aldehydes. However, the synthesis of this compound would likely proceed through a different pathway, such as a C-H arylation of 1-ethyl-1H-imidazole with a suitable benzaldehyde derivative. While transition-metal-catalyzed C-H arylation of imidazoles has been reported, these studies have primarily utilized conventional solution-based heating rather than mechanochemical activation. nih.govrsc.orgelsevierpure.comresearchgate.netresearchgate.net

Given the absence of direct research, any discussion on a potential mechanochemical route for the synthesis of this compound would be speculative. Further research is required to explore the feasibility of applying mechanochemical methods to the synthesis of this particular compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy would provide a comprehensive picture of the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton and Carbon-13 NMR Assignments

One-dimensional ¹H and ¹³C NMR spectra would be the first step in the structural analysis.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift (typically δ 9-10 ppm). The aromatic protons on the benzaldehyde (B42025) ring would exhibit complex splitting patterns in the aromatic region (δ 7-8 ppm), indicative of their coupling with each other. The protons of the imidazole (B134444) ring would also resonate in the aromatic region, with their chemical shifts influenced by the ethyl substituent and the benzaldehyde ring. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts being further upfield.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. The carbonyl carbon of the aldehyde group would be readily identifiable by its downfield chemical shift (around δ 190 ppm). The aromatic and imidazole carbons would appear in the δ 110-160 ppm range. The methylene and methyl carbons of the ethyl group would be found at higher field positions.

A hypothetical data table for the expected NMR assignments is presented below.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHO9.5 - 10.5 (s)190 - 195
Ar-H7.0 - 8.0 (m)120 - 140
Imidazole-H7.0 - 8.0 (m)115 - 145
N-CH₂-CH₃3.8 - 4.2 (q)40 - 45
N-CH₂-CH₃1.3 - 1.6 (t)14 - 18

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the benzaldehyde and ethyl fragments. For instance, correlations would be observed between adjacent aromatic protons and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for example, showing a correlation between the imidazole protons and the carbons of the benzaldehyde ring, and between the N-CH₂ protons and the imidazole ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. This would be valuable for determining the preferred conformation of the molecule, specifically the relative orientation of the imidazole and benzaldehyde rings.

Dynamic NMR Studies of Conformational Equilibria

The rotation around the single bond connecting the benzaldehyde and imidazole rings may be hindered, potentially leading to different stable conformations (rotamers). Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could be used to investigate this conformational equilibrium. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these changes would allow for the determination of the energy barrier to rotation.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and elemental composition of the compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the mass of the molecular ion with very high accuracy. This allows for the unambiguous determination of the elemental formula of the compound (C₁₂H₁₂N₂O), confirming its identity.

IonCalculated Exact Mass
[M+H]⁺201.1022
[M+Na]⁺223.0841
[M+K]⁺239.0581

Fragmentation Pathways and Mechanism Elucidation (EI, ESI)

Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques would be used to induce fragmentation of the molecule.

EI-MS: This high-energy technique would likely lead to extensive fragmentation. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (CO). For the imidazole ring, fragmentation might involve the loss of the ethyl group or cleavage of the ring itself.

ESI-MS: This softer ionization technique would primarily produce the protonated molecule [M+H]⁺. By inducing fragmentation of this ion (MS/MS), one could study its characteristic fragmentation patterns. A likely initial fragmentation would be the loss of the ethyl group or the cleavage of the bond between the two rings.

Analysis of the fragmentation patterns would provide valuable information to confirm the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) Studies

Functional Group Identification via Characteristic Vibrations

The infrared and Raman spectra of 2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde are expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent functional groups. By analyzing the positions, intensities, and shapes of these bands, a detailed picture of the molecule's functional group composition can be constructed. The primary vibrational modes of interest include the stretching and bending vibrations of the aldehyde group, the aromatic benzaldehyde ring, the imidazole ring, and the ethyl substituent.

The aldehyde group is anticipated to produce some of the most distinct signals in the vibrational spectrum. A strong, sharp absorption band due to the C=O stretching vibration is typically observed in the region of 1710-1680 cm⁻¹. The exact position of this band can be influenced by electronic effects from the attached imidazole ring. Additionally, the aldehyde C-H bond gives rise to characteristic stretching vibrations, often appearing as a pair of bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions.

The aromatic C-H stretching vibrations of the benzaldehyde ring are expected to appear at wavenumbers above 3000 cm⁻¹. docbrown.info In-plane and out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, provide further structural information in the fingerprint region (below 1500 cm⁻¹). The C=C stretching vibrations within the benzene ring typically result in a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. docbrown.info

The imidazole ring also possesses a set of characteristic vibrations. The C=N stretching vibration within the imidazole ring is a key marker and is generally found in the 1681-1590 cm⁻¹ range. researchgate.netmdpi.com The stretching and bending modes of the imidazole ring C-H bonds, as well as the ring breathing modes, contribute to the complexity of the fingerprint region.

Finally, the N-ethyl group introduces vibrations associated with aliphatic C-H bonds. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2980-2850 cm⁻¹ range. Bending (scissoring, wagging, twisting, and rocking) vibrations for these groups will be present at lower wavenumbers.

The table below summarizes the anticipated characteristic vibrational frequencies for the key functional groups in this compound, based on established spectroscopic data for related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C=O StretchAldehyde1710 - 1680
C-H StretchAldehyde2850 - 2800 and 2750 - 2700
C-H StretchAromatic (Benzene Ring)3100 - 3000
C=C StretchAromatic (Benzene Ring)1600 - 1450
C=N StretchImidazole Ring1681 - 1590
C-H StretchAliphatic (Ethyl Group)2980 - 2850
C-H BendAliphatic (Ethyl Group)1470 - 1370
C-H Bend (out-of-plane)Aromatic (Benzene Ring)900 - 675

This detailed analysis of the characteristic vibrational frequencies allows for a confident identification of the functional groups present in this compound, thereby confirming its molecular structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via condensation of imidazole derivatives with aromatic aldehydes. For example, oxidation of 1-ethylimidazole-2-methanol intermediates using Mn(IV) oxide in dichloromethane (85% yield) is a viable route . Optimization involves adjusting catalysts (e.g., Ru-based complexes for selective oxidation), solvent polarity, and temperature (e.g., 50°C for 5.5 hours in aqueous conditions) to enhance yield and purity . Hydrazine-mediated condensation, as described for benzimidazole derivatives, may also apply, with IR and NMR used to confirm intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹; imidazole N-H stretch ~3400 cm⁻¹) .
  • NMR : ¹H NMR distinguishes ethyl groups (δ ~1.4 ppm, triplet) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms aldehyde carbons (δ ~190 ppm) .
  • HPLC/GC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 215.1) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The benzaldehyde-imidazole scaffold is a precursor for anticonvulsant and anticancer agents. For example, hydrazine-carboxamide derivatives (e.g., 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide) are synthesized via condensation with aldehydes and evaluated for biological activity using in vitro assays (e.g., cytotoxicity against EGFR mutants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation is essential. For instance, if NMR signals for the aldehyde group are ambiguous:

  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Compare experimental IR stretches (e.g., C=O at 1700 cm⁻¹) with computational predictions (DFT calculations) .
  • Validate crystallographic data via SHELXL refinement (R-factor < 0.05) and check for twinning or disorder using PLATON .

Q. What strategies improve crystallographic refinement for imidazole-aldehyde derivatives?

  • Methodological Answer :

  • SHELX Suite : Use SHELXD for phase solution and SHELXL for refinement. High-resolution data (>1.0 Å) reduces ambiguity in aldehyde group positioning .
  • Twinned Data : Apply TWINLAW for detwinning if multiple crystals are present .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C=O⋯H-N) to validate packing using Mercury .

Q. How can computational modeling predict the bioactivity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase domain). Derivatives with electron-withdrawing groups (e.g., -NO₂) may enhance binding affinity .
  • ADMET Prediction : Tools like SwissADME assess logP (<3.0 for BBB penetration) and CYP inhibition risks .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from cytotoxicity assays .

Q. What experimental approaches address low reactivity in imidazole-aldehyde coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu catalysts for Ullman-type coupling (e.g., for aryl-alkyl bonds) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield .
  • Protecting Groups : Temporarily protect the aldehyde (e.g., as an acetal) to prevent side reactions during imidazole functionalization .

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